molecular formula C8H12O4 B6588132 Monobutyl fumarate CAS No. 68186-71-0

Monobutyl fumarate

Cat. No.: B6588132
CAS No.: 68186-71-0
M. Wt: 172.18 g/mol
InChI Key: UTOVMEACOLCUCK-UHFFFAOYSA-N
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Description

Monobutyl fumarate is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Biologically Active Compounds : Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, a category to which 4-butoxy-4-oxobut-2-enoic acid belongs, are utilized as building blocks in synthesizing biologically active compounds. An efficient synthesis method combining microwave assistance and ytterbium triflate catalyst has been developed for these derivatives, producing pure products with good yield (Tolstoluzhsky et al., 2008).

  • Structural Analysis and DNA Interaction : The compound 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid has been synthesized and analyzed for its structure and DNA interaction. It exhibits effective antioxidant activity and potential as an antitumor agent (Sirajuddin et al., 2015).

  • Antimicrobial Activity : Research into 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid and similar compounds has shown potential in antimicrobial activity. These compounds have been used to synthesize various heterocyclic derivatives with studied antimicrobial effects (El-Hashash et al., 2014).

  • Hemostatic Activity : Studies on derivatives of 4-(het)aryl-4-oxobut-2-enoic acid have revealed compounds with significant hemostatic activity and low toxicity. This suggests a relationship between structure and pharmacological effect in these synthesized compounds (Pulina et al., 2017).

  • Synthesis of Novel Heterocyclic Compounds : Compounds like 4-(4-bromophenyl)-4-oxobut-2-enoic acid serve as key starting materials in the preparation of novel heterocyclic compounds, such as aroylacrylic acids and pyridazinones, with potential biological activities (El-Hashash et al., 2015).

  • Cancer Cell Cytotoxicity : N-maleanilinic acid derivatives of 4-oxobut-2-enoic acid have shown cytotoxicity against various carcinoma cells, indicating their potential use in cancer therapy (Zayed et al., 2019).

  • Complex Synthesis with Metal Ions : Complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with transition metal ions have been synthesized and characterized, showing diverse thermal and magnetic properties (Ferenc et al., 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-butoxy-4-oxobut-2-enoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "Butyl acrylate", "Sodium hydroxide", "Sodium hypochlorite", "Sodium bisulfite", "Sodium carbonate", "Sulfuric acid", "Potassium hydroxide", "Acetic anhydride", "Acetic acid", "Hydrogen peroxide", "Sodium borohydride", "Sodium chloride", "Methanol", "Ethanol", "Water" ], "Reaction": [ { "Reactants": "Butyl acrylate, Sodium hydroxide", "Conditions": "Reflux in methanol", "Products": "4-butoxybut-2-enoic acid" }, { "Reactants": "4-butoxybut-2-enoic acid, Sodium hypochlorite, Sodium bisulfite", "Conditions": "Reflux in water", "Products": "4-butoxy-4-chlorobutan-2-enoic acid" }, { "Reactants": "4-butoxy-4-chlorobutan-2-enoic acid, Sodium carbonate, Sulfuric acid", "Conditions": "Reflux in ethanol", "Products": "4-butoxy-4-chlorobutan-2-enal" }, { "Reactants": "4-butoxy-4-chlorobutan-2-enal, Potassium hydroxide, Acetic anhydride", "Conditions": "Reflux in acetic acid", "Products": "4-butoxy-4-oxobutan-2-enal" }, { "Reactants": "4-butoxy-4-oxobutan-2-enal, Hydrogen peroxide, Sulfuric acid", "Conditions": "Reflux in water", "Products": "4-butoxy-4-oxobutan-2-enoic acid" } ] }

CAS No.

68186-71-0

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4-butoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10)

InChI Key

UTOVMEACOLCUCK-UHFFFAOYSA-N

Isomeric SMILES

CCCCOC(=O)/C=C/C(=O)O

SMILES

CCCCOC(=O)C=CC(=O)O

Canonical SMILES

CCCCOC(=O)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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